1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound's synthesis involves specific chemical reactions and methodologies. For instance, the synthesis of similar compounds like 1,8-Naphthalimide derivatives, which are DNA-binding compounds, involves the interaction of naphthalic anhydride with non-protein amino acids and quantum-chemical calculations for structural elucidation (Marinov et al., 2019).
Application in Asymmetric Synthesis
Compounds like 1-aryl-1,2,3,4-tetrahydroisoquinolines, similar in structure to the target compound, are synthesized through a diastereoselective process, which is crucial in the asymmetric synthesis of pharmaceuticals (Wünsch & Nerdinger, 1999).
Antitumor Potential
Compounds structurally similar to the target compound have been evaluated for their antitumor activities. For instance, triazolyl- and triazinyl-quinazolinediones show significant potency against human colon carcinoma and hepatocellular carcinoma cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019). Additionally, urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have shown promising results in vitro against various cancer cell lines (Perković et al., 2016).
Chemical Transformations and Applications
The compound and its analogs undergo various chemical transformations for different applications. For instance, the Curtius rearrangement has been used to synthesize new alkyl derivatives, demonstrating the versatility of these compounds in chemical synthesis (Khouili et al., 2021).
Fluorescence and Imaging Studies
Compounds with a similar structure have been used in fluorescence and imaging studies. For example, a fluorescent probe based on the 1,8-naphthalimide unit has been developed for detecting reducing agents, demonstrating potential applications in biological and chemical sensing (Sun et al., 2018).
Antioxidant Activities
Derivatives of benzo[d][1,3]dioxol-5-yl have been synthesized and evaluated for their antioxidant activities, showing the potential of these compounds in combating oxidative stress (Salem et al., 2015).
Histone Deacetylase Inhibition
Similar compounds, like 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, have been found to be potent histone deacetylase (HDAC) inhibitors, showing potential as therapeutics in cancer treatment (Liu et al., 2015).
Antimicrobial Activity
Similar compounds have shown significant antimicrobial activities against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Singh & Pandey, 2006).
Zukünftige Richtungen
The compound and its analogs may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further studies are needed to fully understand the potential applications of this compound.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-10-29(25,26)23-9-3-4-14-11-15(5-7-17(14)23)21-20(24)22-16-6-8-18-19(12-16)28-13-27-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUZHDPSGLKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.